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Introduction
The Saccharomyces cerevisiae protein kinase Bur1, and its associated cyclin Bur2, form an

essential cyclin-dependent kinase (CDK) complex that plays a critical role in the regulation of

transcription elongation.[1][2] The Bur1-Bur2 complex is known to phosphorylate the C-

terminal domain (CTD) of the largest subunit of RNA polymerase II (Rpb1), as well as other

transcription factors such as Spt5.[1] These phosphorylation events are crucial for the transition

from transcription initiation to productive elongation and for the recruitment of histone modifying

enzymes. Recent studies have also implicated Bur1 in cell cycle progression, particularly in the

G1/S transition, and in the maintenance of genome stability through its interaction with the

single-stranded DNA binding protein, Replication Protein A (RPA).[2][3]

Given its central role in fundamental cellular processes, identifying the genetic network of

BUR1 is of significant interest. A powerful tool for systematically mapping genetic interactions in

yeast is the Synthetic Genetic Array (SGA) analysis.[4] This high-throughput technique allows

for the systematic creation of double mutants by crossing a query strain (e.g., a bur1 mutant)

with an array of ~5,000 viable gene deletion mutants.[4] The resulting double mutants are then

scored for fitness defects, such as synthetic sickness or lethality, which occurs when the

combination of two non-lethal mutations results in a severe growth defect or cell death. These
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genetic interactions can reveal functional relationships between genes, identify components of

parallel pathways, and uncover buffering mechanisms within the cell.

These application notes provide a comprehensive overview of the use of SGA to analyze the

genetic interactions of BUR1. The information is intended for researchers in academic and

industrial settings who are interested in kinase signaling, transcription regulation, and drug

target discovery.

Data Presentation: Known Genetic Interactors of
BUR1
While a large-scale, publicly available quantitative dataset from a bur1Δ Synthetic Genetic

Array (SGA) screen is not readily available in the literature, numerous studies have identified

specific genetic interactions with BUR1 through smaller-scale analyses. These interactions

provide valuable insights into the functional network of the Bur1 kinase. The following table

summarizes key known genetic interactors of BUR1 and the observed phenotype of the double

mutant.
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Interacting Gene Gene Function
Double Mutant
Phenotype

Reference

CTK1

Kinase involved in

transcription

elongation

Synthetic

lethality/sickness
[1]

SPT5
Transcription

elongation factor

Synthetic

lethality/sickness
[1]

SPT4

Subunit of the Spt4-

Spt5 transcription

elongation factor

Synthetic

lethality/sickness
[5]

KIN28

TFIIH-associated

kinase,

phosphorylates

RNAPII CTD Ser5

Synthetic lethality [5]

MEC1

Checkpoint kinase,

homolog of human

ATR

Suppression of

hydroxyurea

sensitivity

[3]

RAD53

Checkpoint kinase,

homolog of human

CHK2

Suppression of

hydroxyurea

sensitivity

[3]

RFA1
Subunit of Replication

Protein A (RPA)

Suppression of DNA

damage sensitivity

Experimental Protocols
Protocol 1: Construction of a bur1 Query Strain for SGA
Analysis
This protocol describes the generation of a bur1 query strain suitable for a Synthetic Genetic

Array (SGA) screen. As BUR1 is an essential gene, a conditional allele, such as a temperature-

sensitive (ts) allele, is required.

Materials:
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S. cerevisiae strain with a suitable genetic background for SGA (e.g., MATα, can1Δ::STE2pr-

SpHIS5, lyp1Δ, his3Δ1, leu2Δ0, ura3Δ0, met15Δ0)

Plasmid carrying a bur1-ts allele and a selectable marker (e.g., URA3)

Plasmid carrying the wild-type BUR1 gene and a different selectable marker (e.g., LEU2)

Transformation reagents (e.g., lithium acetate, PEG, carrier DNA)

Selective media (e.g., SC-Ura, SC-Leu, SC complete)

5-Fluoroorotic acid (5-FOA) plates

Procedure:

Transformation: Transform the parental SGA strain with the plasmid carrying the wild-type

BUR1 gene and select for transformants on the appropriate selective medium (e.g., SC-

Leu).

Gene Deletion: In the strain now carrying the wild-type BUR1 plasmid, delete the

endogenous BUR1 locus by homologous recombination using a selectable marker (e.g.,

kanMX).

Introduction of the ts allele: Transform the bur1Δ::kanMX strain carrying the wild-type BUR1
plasmid with the plasmid containing the bur1-ts allele and a different selectable marker (e.g.,

URA3). Select for transformants on medium lacking both leucine and uracil.

Plasmid Shuffling: To obtain a strain that relies solely on the bur1-ts allele, plate the

transformants from the previous step on medium containing 5-FOA. 5-FOA is toxic to cells

expressing the URA3 gene, thus selecting for cells that have lost the plasmid carrying the

wild-type BUR1 gene.

Verification: Confirm the presence of the bur1-ts allele and the absence of the wild-type

BUR1 gene by PCR and by testing for temperature sensitivity at the restrictive temperature

(e.g., 37°C).
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Protocol 2: High-Throughput Synthetic Genetic Array
(SGA) Screen
This protocol outlines the major steps for performing an SGA screen using a bur1-ts query

strain and the yeast deletion mutant array. This process is typically automated using a robotic

platform (e.g., Singer ROTOR HDA).[6]

Materials:

bur1-ts query strain (MATα)

Yeast deletion mutant array (MATa, ~5,000 strains, each with a gene deletion marked with

kanMX)

YPD medium

YPD medium containing G418 (for selecting kanMX marker)

YPD medium containing Nourseothricin (Nat) (if the query strain has a natMX marker)

Minimal medium for selecting diploids

Sporulation medium (low nitrogen)

Selective medium for haploid double mutants (e.g., SD/MSG -His -Arg -Lys + G418 + Nat +

Canavanine + Thialysine)

Robotic plate handler (e.g., Singer ROTOR)

High-resolution scanner or plate reader for imaging

Image analysis software

Procedure:

Array Preparation: Using the robotic platform, pin the bur1-ts query strain onto fresh YPD

plates in a high-density format (e.g., 1536 colonies per plate). Similarly, pin the deletion

mutant array onto separate YPD plates.
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Mating: Replica-pin the query strain and the deletion array onto the same YPD plate to allow

for mating and the formation of diploid cells.

Diploid Selection: Replica-pin the mated cells onto a medium that selects for diploid cells

(e.g., YPD + G418 + Nat).

Sporulation: Replica-pin the diploid cells onto a low-nitrogen sporulation medium to induce

meiosis and the formation of haploid spores.

Haploid Selection: Replica-pin the sporulated cells onto a series of selective media to select

for haploid cells that are of the MATa mating type and contain both the query mutation and

the deletion mutation.

Incubation and Imaging: Incubate the final selection plates at the permissive temperature for

the bur1-ts allele (e.g., 30°C) and at a semi-permissive temperature to enhance the

detection of synthetic sick interactions. Image the plates at regular intervals to monitor

colony growth.

Data Analysis: Use image analysis software to measure the colony size for each double

mutant. Normalize the data to account for plate-to-plate variation and row/column effects.

Calculate a genetic interaction score (e.g., a z-score or a p-value) for each double mutant by

comparing its colony size to the expected colony size based on the growth of the single

mutants.

Visualizations
BUR1 Signaling Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upstream Regulation

BUR1 Kinase Complex

Downstream Effects

TORC1 Sch9

Vacuole

BUR1 BUR2

Spt5

Rpb1 CTD

Histone H3

RPA

Transcription Elongation

Cell Cycle Progression (G1/S)

Genome Stability

Click to download full resolution via product page

Caption: A simplified model of the BUR1 signaling pathway in S. cerevisiae.
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Synthetic Genetic Array (SGA) Workflow
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Caption: Overview of the Synthetic Genetic Array (SGA) experimental workflow.
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Conclusion
Synthetic Genetic Array analysis is a powerful methodology for elucidating the functional

network of the essential kinase Bur1. By identifying genes that show synthetic lethal or sick

interactions with BUR1, researchers can uncover novel functional relationships, identify

redundant pathways, and gain a deeper understanding of the mechanisms by which Bur1
regulates transcription, cell cycle progression, and genome stability. The protocols and

information provided here serve as a guide for designing and executing SGA screens to

explore the genetic landscape of BUR1, which can ultimately inform drug development efforts

targeting this important cellular regulator.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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